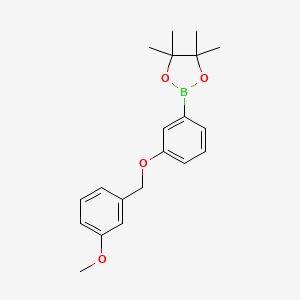![molecular formula C21H14O3 B8245297 2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carbaldehyde](/img/structure/B8245297.png)
2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carbaldehyde
説明
2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carbaldehyde is a useful research compound. Its molecular formula is C21H14O3 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enantioselective Recognition and Supramolecular Gels
2,2'-Dihydroxy-[1,1'-binaphthalene]-3-carbaldehyde has been found to play a significant role in enantioselective self-assembly, forming gels or solutions with chiral amines. This process, involving intermolecular hydrogen bonds, π-π stacking, and chirality-induced interactions, enables visual and highly selective recognition with minimal interference from similar organic compounds and common ions (Xu et al., 2019).
Asymmetric Synthesis and Catalysis
This compound has been utilized in the preparation of new tridentate ligands for enantioselective synthesis, showcasing its utility in asymmetric catalysis. The synthesis of several enantiomerically pure tridentate ligands has been achieved, demonstrating modest enantioselectivity in certain reactions (Holakovský et al., 2000).
Chiral Salen-type Ligands
The compound has been utilized in the creation of axially dissymmetric chiral Schiff base ligands, effective in catalytic asymmetric addition reactions involving diethylzinc to aldehydes (Shi & Wang, 2002).
Supramolecular Auxiliaries in Asymmetric Catalysis
It has been incorporated in the study of supramolecular aggregation and as ligands in asymmetric 1,2-addition reactions of diethylzinc to aldehydes. This demonstrates its role in enhancing yields and enantioselectivities in such reactions (Gao et al., 2011).
Fluorescence Sensors
This compound derivatives have been used to synthesize fluorescence polymer sensors for visual detection of specific anions, demonstrating their potential in analytical chemistry (Li et al., 2014).
NMR Analysis
The compound has been applied in NMR analysis for determining the absolute configuration of chiral diols and amines. This underscores its utility in stereochemical analysis in organic chemistry (Fukui & Fukushi, 2003, 2010).
Coordination Polymers and Photoluminescence
It has been used in the synthesis of coordination polymers with metals like cadmium, displaying unique structural and photoluminescent properties. This points to its application in material science and coordination chemistry (Zhang et al., 2006).
特性
IUPAC Name |
3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O3/c22-12-15-11-14-6-2-4-8-17(14)20(21(15)24)19-16-7-3-1-5-13(16)9-10-18(19)23/h1-12,23-24H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQYPRJUZNAMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromodibenzo[B,D]furan-1-YL trifluoromethanesulfonate](/img/structure/B8245267.png)
![1-(4-chlorophenyl)-3-[(7S)-1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]thiourea](/img/structure/B8245268.png)
![1-butyl-3-[(7S)-1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]thiourea](/img/structure/B8245277.png)
![1,1-diethyl-3-[(7S)-1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]urea](/img/structure/B8245282.png)
![2,2,2-trichloroethyl N-[(7S)-1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B8245283.png)
![ethyl N-[(7S)-1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B8245285.png)
![phenyl N-[(7S)-1,2,3-trimethoxy-10-(methylamino)-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B8245289.png)

![(R)-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B8245304.png)
![(5R)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;trifluoroborane;fluoride](/img/structure/B8245308.png)
![3,7-Di([1,1'-biphenyl]-4-yl)-10-(naphthalen-1-yl)-10H-phenoxazine](/img/structure/B8245316.png)
![(12aR)-1,12-Bis(diphenylphosphino)-6,7-dihydrodibenzo[e,g][1,4]dioxocine](/img/structure/B8245318.png)